

A Comparative Guide to the Synthetic Strategies for Chloropyridazinyl Piperidines

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Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

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Introduction: The Significance of the Chloropyridazinyl Piperidine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.^[1] When functionalized with a piperidine moiety and a reactive chlorine atom, it forms the chloropyridazinyl piperidine scaffold. This structural motif is prevalent in a wide array of pharmacologically active agents, valued for its ability to form key interactions with biological targets. The chlorine atom serves as a versatile synthetic handle for further molecular elaboration, while the piperidine unit often enhances solubility and modulates pharmacokinetic properties.

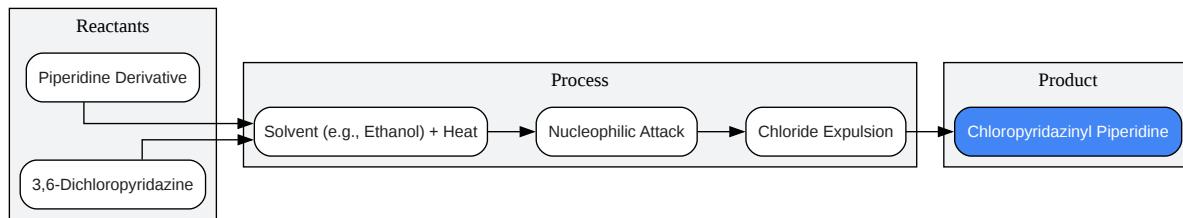
Given the importance of this scaffold, the development of efficient, scalable, and robust synthetic routes is of paramount interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic methodologies used to construct chloropyridazinyl piperidines. We will dissect the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective advantages and limitations to inform rational synthesis design.

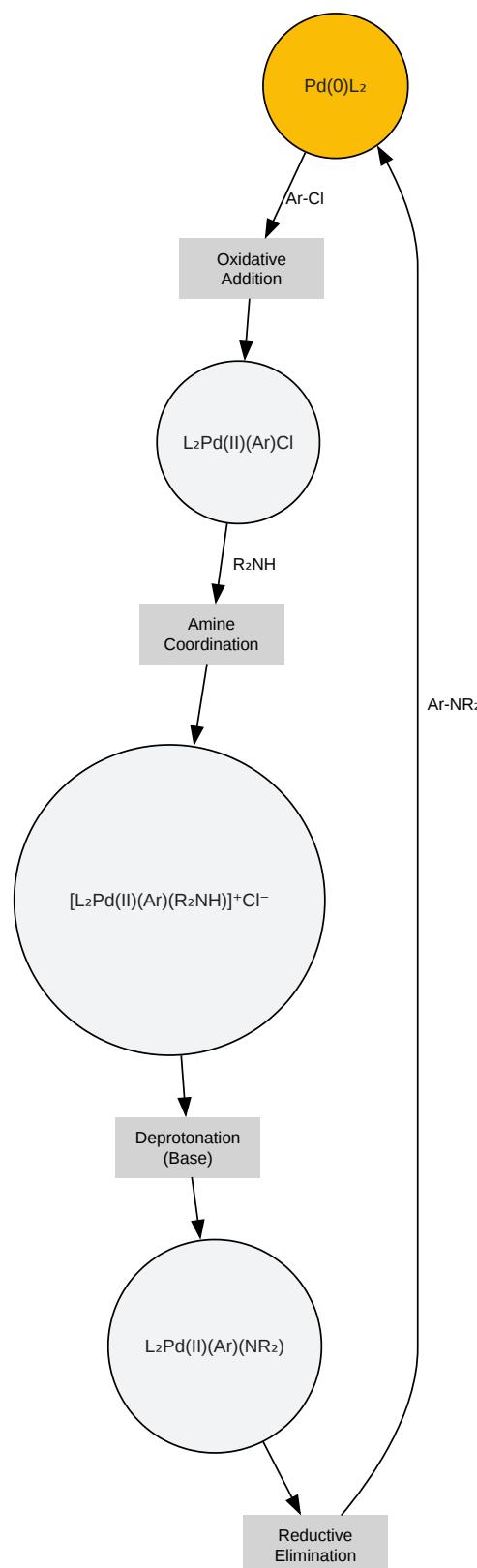
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method

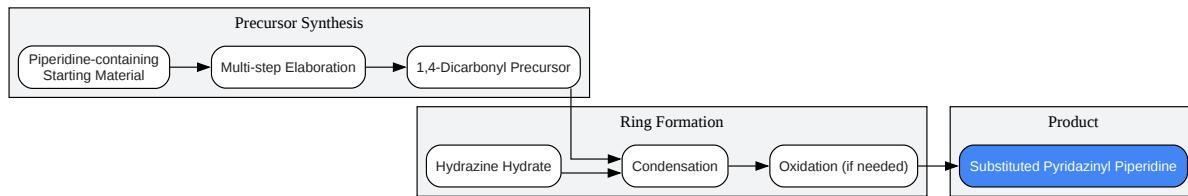
The most direct and widely employed strategy for forging the crucial C-N bond between the pyridazine and piperidine rings is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The inherent electron-deficient nature of the pyridazine ring, caused by the inductive effect of the two electronegative nitrogen atoms, makes the carbon atoms attached to halogen substituents highly electrophilic. This electronic property makes the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the piperidine nitrogen attacks the carbon bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^{[2][3]} In the second, typically rapid step, the aromaticity is restored by the expulsion of the chloride leaving group. The reaction is often regioselective, with substitution occurring preferentially at the most electron-deficient positions of the pyridazine ring.







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